
DilC12(3) (iodide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DilC12(3) (iodide), also known as 1,1’-Didodecyl-3,3,3’,3’-Tetramethylindocarbocyanine iodide, is a fluorescent dye belonging to the carbocyanine family. This compound is characterized by its red-orange fluorescence and lipophilic nature, making it highly suitable for incorporation into lipid membranes. It is weakly fluorescent in water but exhibits high fluorescence and photostability when integrated into lipid environments .
Mecanismo De Acción
Target of Action
DilC12(3) (Iodide) is primarily targeted at cell membranes . It belongs to a family of lipophilic fluorescent dyes, which are used to label membranes and other hydrophobic structures .
Mode of Action
The mode of action of DilC12(3) (Iodide) involves its interaction with cell membranes. Once applied to cells, this dye diffuses laterally within the plasma membrane . These environment-sensitive dyes exhibit weak fluorescence in water but become highly fluorescent and quite photostable when incorporated into membranes .
Biochemical Pathways
It is known that these dyes can interact with lipophilic biomolecules, such as proteins, upon incorporation into membranes
Pharmacokinetics
It is known that the dye has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments
Result of Action
The primary result of the action of DilC12(3) (Iodide) is the generation of fluorescence within cell membranes. This fluorescence is weak in water but becomes highly intense and photostable when the dye is incorporated into membranes . This property makes DilC12(3) (Iodide) a useful tool for multicolor imaging and flow cytometric analysis of live cells .
Action Environment
The action of DilC12(3) (Iodide) is influenced by the environment in which it is applied. For instance, the dye is weakly fluorescent in water but becomes highly fluorescent when incorporated into lipid environments, such as cell membranes . Therefore, the presence of lipids can enhance the efficacy of the dye. Furthermore, the dye is photostable, suggesting that it is resistant to degradation or loss of activity due to exposure to light .
Análisis Bioquímico
Biochemical Properties
DilC12(3) (Iodide) is known to interact with the lipid bilayer of cell membranes . Once applied to cells, DilC12(3) (Iodide) diffuses laterally within the plasma membrane . This property makes it a useful tool for marking membranes and other hydrophobic structures .
Cellular Effects
In terms of cellular effects, DilC12(3) (Iodide) is primarily used as a fluorescent probe for imaging cellular plasma membranes . Its high fluorescence when incorporated into membranes allows for clear visualization of cell membranes under a fluorescence microscope .
Molecular Mechanism
The molecular mechanism of DilC12(3) (Iodide) primarily involves its incorporation into cell membranes. It is weakly fluorescent in water, but upon incorporation into lipid environments such as cell membranes, its fluorescence intensity greatly increases . This is due to its high extinction coefficient and short excited-state lifetimes in lipid environments .
Temporal Effects in Laboratory Settings
The temporal effects of DilC12(3) (Iodide) in laboratory settings primarily involve its stability and photostability. Once incorporated into membranes, DilC12(3) (Iodide) is quite photostable , making it suitable for long-term imaging studies.
Transport and Distribution
Once applied to cells, DilC12(3) (Iodide) diffuses laterally within the plasma membrane . This suggests that its distribution within cells is primarily along the cell membrane.
Subcellular Localization
The subcellular localization of DilC12(3) (Iodide) is primarily within the cell membrane . It is a lipophilic tracer that localizes to cell membranes and lipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DilC12(3) (iodide) typically involves the reaction of 1,1’-Didodecyl-3,3,3’,3’-Tetramethylindocarbocyanine chloride with sodium iodide in an appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion to the iodide form. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of DilC12(3) (iodide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The purification steps are optimized for large-scale production, often involving automated chromatography systems and high-efficiency recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: DilC12(3) (iodide) primarily undergoes substitution reactions due to the presence of the iodide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide, ethanol, or DMSO as solvents, reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of various iodide derivatives.
Oxidation Reactions: Oxidized forms of the carbocyanine dye.
Reduction Reactions: Reduced forms of the carbocyanine dye.
Aplicaciones Científicas De Investigación
DilC12(3) (iodide) is widely used in scientific research due to its fluorescent properties and ability to integrate into lipid membranes. Some of its key applications include:
Cell Membrane Labeling: Used as a lipophilic tracer to label cell membranes in fluorescence microscopy studies.
Neuronal Tracing: Employed in neuroscience research to trace neuronal projections and study neural connectivity.
Apoptosis Studies: Utilized in cell biology to study apoptosis and other cellular processes involving membrane dynamics.
Lipid Bilayer Studies: Applied in biophysical research to investigate the properties and behavior of lipid bilayers.
Comparación Con Compuestos Similares
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate (DilC18(3)): A longer-chain analog of DilC12(3) (iodide) with similar fluorescent properties but different membrane incorporation characteristics.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate (DilC18(3)): Another analog with similar applications but different chain lengths.
Uniqueness: DilC12(3) (iodide) is unique due to its shorter alkyl chains, which allow for easier incorporation into membranes compared to its longer-chain analogs. This property makes it particularly useful for studies involving rapid membrane dynamics and interactions .
Propiedades
Número CAS |
75664-01-6 |
|---|---|
Fórmula molecular |
C47H73ClN2O4 |
Peso molecular |
765.5 g/mol |
Nombre IUPAC |
(2E)-1-dodecyl-2-[(E)-3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate |
InChI |
InChI=1S/C47H73N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-29-38-48-42-34-27-25-32-40(42)46(3,4)44(48)36-31-37-45-47(5,6)41-33-26-28-35-43(41)49(45)39-30-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h25-28,31-37H,7-24,29-30,38-39H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
MPVFAUXPXHGRPQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
SMILES isomérico |
CCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
Sinónimos |
1,1'-didodecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate carbocyanine dye DiIC12(3) DiIC(12) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


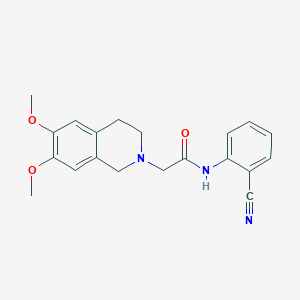

![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)
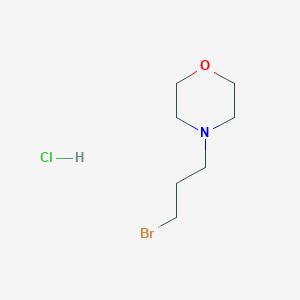
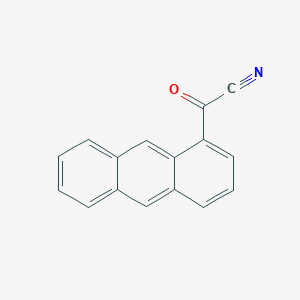
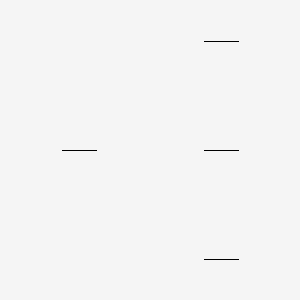
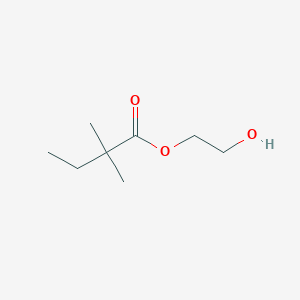

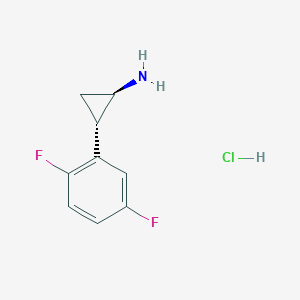
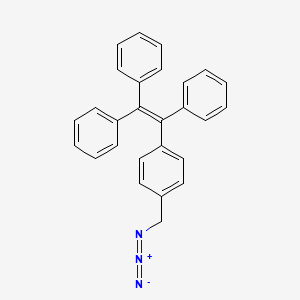
![8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B3069630.png)
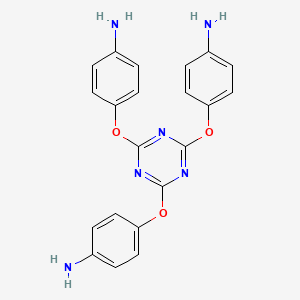

![Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-](/img/structure/B3069651.png)
